molecular formula C9H13N3OS B8320112 1-Amino-4-(2-thenoyl)piperazine CAS No. 133920-82-8

1-Amino-4-(2-thenoyl)piperazine

Cat. No.: B8320112
CAS No.: 133920-82-8
M. Wt: 211.29 g/mol
InChI Key: BNNZUVIYCNCVFL-UHFFFAOYSA-N
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Description

1-Amino-4-(2-thenoyl)piperazine is a piperazine derivative featuring an amino group at position 1 and a 2-thenoyl (thiophene-2-carbonyl) substituent at position 4 of the piperazine ring. The 2-thenoyl group introduces aromaticity and electron-withdrawing effects, which may influence solubility, reactivity, and pharmacological activity compared to other substituents.

Properties

CAS No.

133920-82-8

Molecular Formula

C9H13N3OS

Molecular Weight

211.29 g/mol

IUPAC Name

(4-aminopiperazin-1-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C9H13N3OS/c10-12-5-3-11(4-6-12)9(13)8-2-1-7-14-8/h1-2,7H,3-6,10H2

InChI Key

BNNZUVIYCNCVFL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Physicochemical Properties

Key structural variations among piperazine derivatives determine their physicochemical behavior. The table below compares substituents, molecular weights, and solubility:

Compound Name Substituents Molecular Weight Solubility Key Reference
1-Amino-4-(2-thenoyl)piperazine Amino, 2-thenoyl ~283 (estimated) Likely low (aromatic) -
1-Amino-4-cyclopentylpiperazine Amino, cyclopentyl 169.27 Slightly in water
1-(2-Aminoethyl)-4-benzylpiperazine Aminoethyl, benzyl 219.33 Not reported
p-MPPI Methoxyphenyl, iodobenzamido ~535 (estimated) Moderate (polar)
Imatinib (STI571) Methylpiperazine, benzamide 493.60 Low aqueous

Key Observations :

  • Aromatic substituents (e.g., benzyl, thenoyl) enhance lipophilicity, which may improve membrane permeability but reduce water solubility .

Pharmacological and Functional Activities

Piperazine derivatives exhibit diverse biological activities depending on substituents:

Receptor Binding and Selectivity
  • Serotonin (5-HT1A) Antagonists: p-MPPI and p-MPPF (methoxyphenyl-benzamido derivatives) show potent antagonism (ID50: 3–5 mg/kg) via interactions with the piperazine ring’s para position . The 2-thenoyl group’s bulkiness may sterically hinder receptor binding compared to smaller substituents.
  • Dopamine D3 Selectivity: Dichlorophenyl-pyridinylpentanamide derivatives (e.g., compound 7o in ) demonstrate D3 receptor selectivity, attributed to halogen-substituted aryl groups . A thiophene moiety (as in 2-thenoyl) could mimic halogenated aryl interactions but with altered electronic effects.
Blood-Brain Barrier (BBB) Permeability

Substituents critically influence BBB penetration. Hydrophobic groups (e.g., ethyl in J60) enhance permeability, while polar groups (e.g., N-oxide in CNO) reduce it . The 2-thenoyl group’s aromaticity may limit BBB transit compared to alkyl-substituted analogs.

Reactivity and Stability

  • Oxidative Degradation: Piperazine rings with electron-rich substituents (e.g., cyclopentyl) are prone to oxidation, leading to dealkylation or hydroxylation . The 2-thenoyl group’s electron-withdrawing nature may stabilize the ring against oxidation.
  • Copolymerization: Piperazine-aniline copolymers form conductive materials via electrochemical synthesis . The amino group in this compound could participate in similar redox reactions, but steric hindrance from the thenoyl group might limit polymerization efficiency.

Preparation Methods

Reduction of 1-Nitroso-4-(2-thenoyl)piperazine

The primary method involves the reduction of 1-nitroso-4-(2-thenoyl)piperazine to its corresponding amine. This two-step process begins with the synthesis of the nitroso precursor, followed by its reduction under acidic conditions:

Reaction Scheme

1-Nitroso-4-(2-thenoyl)piperazineZn, AcOH/H2OReductionThis compound\text{1-Nitroso-4-(2-thenoyl)piperazine} \xrightarrow[\text{Zn, AcOH/H}_2\text{O}]{\text{Reduction}} \text{this compound}

Procedure

  • Reduction Conditions :

    • A mixture of 1-nitroso-4-(2-thenoyl)piperazine (1.78 g), acetic acid (8 mL), water (8 mL), and zinc powder (1.55 g) is stirred at 6–15°C for 1.5 hours.

    • Additional acetic acid (4 mL) and zinc powder (780 mg) are added, and the reaction proceeds at ambient temperature for 2 hours.

  • Work-Up :

    • The mixture is basified with 17% aqueous sodium hydroxide (70 mL), filtered, and extracted with dichloromethane.

    • The organic layer is dried and concentrated, with the residue purified via silica gel chromatography (5% methanol in dichloromethane).

Yield and Characterization

  • Yield : 1.17 g (65.7% from 1.78 g starting material).

  • 1H^1 \text{H} NMR (CDCl3_3) : δ 7.48 (1H, dd, J=1,5HzJ = 1, 5 \, \text{Hz}), 7.31 (1H, dd, J=1,4HzJ = 1, 4 \, \text{Hz}), 7.07 (1H, dd, J=4,5HzJ = 4, 5 \, \text{Hz}), 3.83 (4H, t, J=5HzJ = 5 \, \text{Hz}), 2.88 (2H, br s), 2.70 (4H, t, J=5HzJ = 5 \, \text{Hz}).

Role of Zinc in Nitroso Reduction

Zinc acts as a reducing agent, facilitating the conversion of the nitroso group (–NO) to an amine (–NH2_2). The use of acetic acid as a solvent protonates intermediates, stabilizing the reactive species and enhancing reduction efficiency.

Temperature Control

Maintaining temperatures below 15°C during initial stages prevents side reactions, such as over-reduction or decomposition. Subsequent warming to ambient temperature ensures complete conversion without compromising yield.

Purification Challenges

Chromatographic purification is essential due to the presence of residual zinc salts and byproducts. The choice of 5% methanol in dichloromethane optimizes separation while retaining product stability.

Comparative Synthesis Strategies for Piperazine Derivatives

Nitrosation Followed by Reduction

The documented route mirrors strategies used for other nitroso-piperazines, where nitrosation (e.g., using NaNO2_2/HCl) precedes reduction. This two-step approach balances reactivity and selectivity, avoiding direct handling of unstable amines.

Data Tables

Table 1. Summary of Synthetic Conditions for this compound

ParameterDetails
Starting Material1-Nitroso-4-(2-thenoyl)piperazine (1.78 g)
Reducing AgentZinc powder (2.33 g total)
Solvent SystemAcetic acid (12 mL total) + Water (8 mL)
Temperature6–15°C (initial), then ambient
Reaction Time3.5 hours total
PurificationColumn chromatography (5% MeOH in CH2_2Cl2_2)
Yield1.17 g (65.7%)

Table 2. 1H^1 \text{H} NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.48dd1HThiophene H-3
7.31dd1HThiophene H-5
7.07dd1HThiophene H-4
3.83t4HPiperazine N–CH2_2
2.88br s2HNH2_2
2.70t4HPiperazine CO–N–CH2_2

Mechanistic Insights and Side Reactions

Reduction Mechanism

The zinc-mediated reduction likely proceeds via single-electron transfer (SET), where Zn donates electrons to the nitroso group, forming a nitroso radical anion intermediate. Subsequent protonation and further reduction yield the primary amine.

Byproduct Formation

Potential byproducts include:

  • Over-reduced species : Excessive Zn or prolonged reaction time may lead to degradation of the thiophene ring.

  • Zinc complexes : Residual Zn2+^{2+} ions can coordinate with the amine, necessitating rigorous washing during work-up.

Scalability and Industrial Relevance

Batch-Size Considerations

The reported method is scalable, with yields consistent at multi-gram scales. Key challenges include:

  • Exothermicity : Controlled addition of Zn prevents thermal runaway.

  • Filtration efficiency : Removal of Zn residues requires optimized filtration setups to avoid product loss.

Cost Analysis

  • Zinc powder : Low-cost and readily available.

  • Chromatography : Dominates production costs at scale, suggesting potential for alternative purification (e.g., crystallization) .

Q & A

Q. What strategies reconcile conflicting data in receptor binding vs. functional activity?

  • Methodology :
  • Allosteric modulation assays : Use BRET (Bioluminescence Resonance Energy Transfer) to detect conformational changes in GPCRs .
  • Bias signaling analysis : Compare β-arrestin recruitment vs. cAMP inhibition using TR-FRET .

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